molecular formula C8H14O3 B13231164 3-(Ethoxymethyl)oxolane-3-carbaldehyde

3-(Ethoxymethyl)oxolane-3-carbaldehyde

Cat. No.: B13231164
M. Wt: 158.19 g/mol
InChI Key: DJOHKQJIIZNRLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)oxolane-3-carbaldehyde typically involves the reaction of oxolane derivatives with ethoxymethylating agents under controlled conditions. One common method includes the use of ethoxymethyl chloride in the presence of a base such as sodium hydride (NaH) to introduce the ethoxymethyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Ethoxymethyl)oxolane-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and as a reagent in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)oxolane-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of its aldehyde and ethoxymethyl groups. These functional groups allow it to undergo nucleophilic addition, oxidation, and reduction reactions, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethyl)oxolane-3-carbaldehyde
  • 3-(Hydroxymethyl)oxolane-3-carbaldehyde
  • 3-(Chloromethyl)oxolane-3-carbaldehyde

Uniqueness

3-(Ethoxymethyl)oxolane-3-carbaldehyde is unique due to the presence of the ethoxymethyl group, which imparts distinct reactivity and properties compared to its analogs. This functional group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and research .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

3-(ethoxymethyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C8H14O3/c1-2-10-6-8(5-9)3-4-11-7-8/h5H,2-4,6-7H2,1H3

InChI Key

DJOHKQJIIZNRLA-UHFFFAOYSA-N

Canonical SMILES

CCOCC1(CCOC1)C=O

Origin of Product

United States

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